molecular formula C16H12BrNOS B11676175 (2E)-2-{1-[(2-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{1-[(2-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11676175
M. Wt: 346.2 g/mol
InChI Key: HVVWGGKBRLLEMN-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(2-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(2-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the 2-Bromophenyl Group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Formation of the Amino Group: This can be done through amination reactions using suitable amine sources.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{1-[(2-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-{1-[(2-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(2-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{1-[(2-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structure, which combines a benzothiophene core with a bromophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H12BrNOS

Molecular Weight

346.2 g/mol

IUPAC Name

2-[N-(2-bromophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H12BrNOS/c1-10(18-13-8-4-3-7-12(13)17)16-15(19)11-6-2-5-9-14(11)20-16/h2-9,19H,1H3

InChI Key

HVVWGGKBRLLEMN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1Br)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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